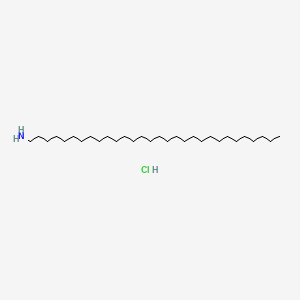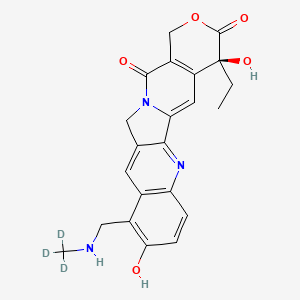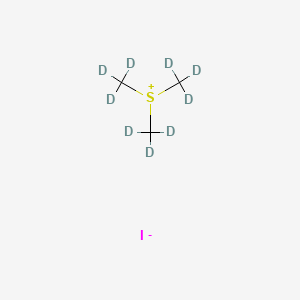![molecular formula C22H18Cl2O2 B564624 2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione CAS No. 1189507-64-9](/img/structure/B564624.png)
2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione
Vue d'ensemble
Description
2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione, often referred to as CCCND, is a synthetic compound with a wide range of potential applications in the field of scientific research. It is a cyclic ketone derivative of chloro-4-chlorophenylcyclohexane, which is an aromatic hydrocarbon. CCCND has been used in numerous research studies due to its unique properties and potential for use in various experimental procedures.
Applications De Recherche Scientifique
Solid-State Color Properties
2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione and related compounds exhibit distinct solid-state color properties. The color of these compounds in the solid state can be influenced by the position of the chloro group, offering potential applications in materials science (Yotsumoto et al., 2014).
Synthesis and Characterization
This compound is part of a class of chemicals synthesized and characterized for various properties. For example, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, including derivatives with chlorophenyl substituents, indicating a wide range of potential applications in chemistry and materials science (Özer et al., 2009).
Antimicrobial and Anticancer Activities
Some derivatives of 1,4-naphthoquinone, including compounds structurally related to this compound, have shown promise in studies for antimalarial and anticancer activities. This suggests potential applications in pharmacology and medical research (Sanjay et al., 2022).
Crystal Structure Analysis
The crystal structure and molecular conformation of related compounds provide insights into their solid-state chemistry. This information is crucial for applications in crystallography and materials engineering (Malpezzi et al., 2010).
Organic Synthesis
The synthesis of compounds structurally similar to this compound involves interesting reactions in organic chemistry, suggesting their utility in developing new synthetic methods and materials (Baddar et al., 1971).
Electron Transport Inhibition in Malaria
Studies on compounds like 2-[trans-4-(4'-chlorophenyl) cyclohexyl]-3-hydroxy-1,4-naphthoquinone, a structurally similar compound, suggest that they inhibit mitochondrial electron transport in malaria parasites, offering potential therapeutic applications (Fry & Pudney, 1992).
Mécanisme D'action
Target of Action
The compound 2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione is a renowned intermediate of Atovaquone , a popular antimalarial drug . The primary target of Atovaquone is the cytochrome bc1 complex (Complex III) in the electron transport chain of the malaria parasite .
Mode of Action
Atovaquone, and by extension its intermediate this compound, works by inhibiting the electron transport in the mitochondria of the malaria parasite . This inhibition disrupts the parasite’s energy production, leading to its death .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria of the malaria parasite . By inhibiting the cytochrome bc1 complex, it prevents the normal flow of electrons within the mitochondria, disrupting the production of ATP, the energy currency of the cell . This leads to the death of the parasite .
Pharmacokinetics
Atovaquone, the drug for which this compound is an intermediate, is known to havelow bioavailability . It is also highly protein-bound and has a long half-life .
Result of Action
The result of the action of this compound is the disruption of the energy metabolism of the malaria parasite . This leads to the death of the parasite , effectively treating the malaria infection .
Action Environment
The action of this compound, like that of Atovaquone, is influenced by the parasitic environment within the host . Factors such as the parasite’s resistance mechanisms can influence the compound’s efficacy . Additionally, the stability of the compound could be affected by factors such as pH and temperature .
Propriétés
IUPAC Name |
2-chloro-3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2O2/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)22(26)18-4-2-1-3-17(18)21(19)25/h1-4,9-13,15H,5-8H2/i7D2,8D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUMPHYEOKHOOW-YNUDWXFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)([2H])[2H])C4=CC=C(C=C4)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675751 | |
| Record name | 2-Chloro-3-[4-(4-chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189507-64-9 | |
| Record name | 2-Chloro-3-[4-(4-chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



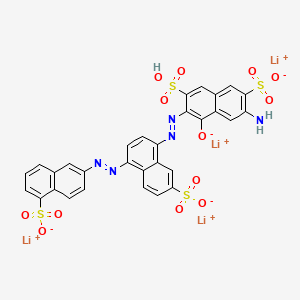
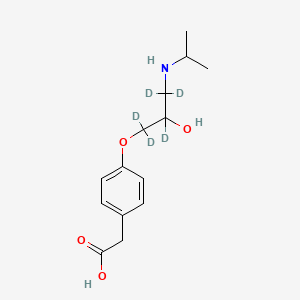
![Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9](/img/structure/B564543.png)


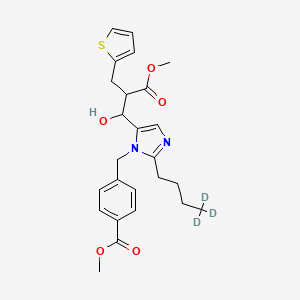
![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)
![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)

![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)

